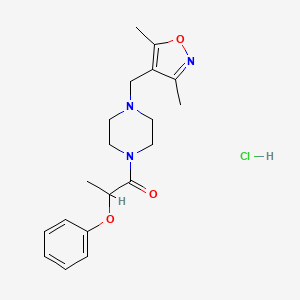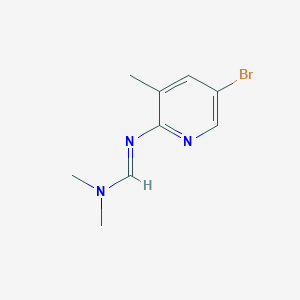
2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride is a complex organic compound featuring a benzene ring substituted with a methoxy group, a sulfonyl chloride group, and a pyrrolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride typically involves multiple steps:
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.
Attachment to the Benzene Ring: The pyrrolidinone moiety is then attached to the benzene ring via a nucleophilic substitution reaction. This step often requires a catalyst and specific reaction conditions to ensure high yield and selectivity.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Sulfonyl Chloride Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and product purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl chloride group, converting it to a sulfonamide or sulfonic acid.
Substitution: The sulfonyl chloride group is highly reactive and can participate in nucleophilic substitution reactions, forming sulfonamides, sulfonates, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions, often under mild conditions to prevent decomposition of the compound.
Major Products
Oxidation: Products include methoxybenzaldehyde or methoxybenzoic acid derivatives.
Reduction: Products include sulfonamides or sulfonic acids.
Substitution: Products include various sulfonamide or sulfonate derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of protein-ligand interactions and enzyme mechanisms.
Materials Science: It is employed in the development of advanced materials, such as polymers and coatings, due to its reactive sulfonyl chloride group.
Chemical Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with potential biological activity.
Mecanismo De Acción
The mechanism by which 2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride exerts its effects depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by covalently modifying active site residues, thereby blocking substrate access.
Protein Modification: In biological studies, it can react with nucleophilic amino acid residues, such as lysine or cysteine, altering protein function or stability.
Polymerization: In materials science, the sulfonyl chloride group can initiate polymerization reactions, leading to the formation of cross-linked networks with desirable properties.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride: Similar structure but lacks the methoxy group, affecting its reactivity and applications.
2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of sulfonyl chloride, leading to different chemical properties and uses.
2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzoic acid: Features a carboxylic acid group, which alters its solubility and reactivity.
Uniqueness
2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. The presence of both a methoxy group and a sulfonyl chloride group allows for diverse chemical transformations, making it a valuable compound in various research fields.
Propiedades
IUPAC Name |
2-methoxy-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c1-17-9-5-4-8(7-10(9)18(12,15)16)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCQDKRLVBOZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-methyl-1,3,4-thiadiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2622138.png)




![2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2622146.png)
![4,6-dimethyl-2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B2622147.png)
![1-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2622148.png)

![methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B2622154.png)
